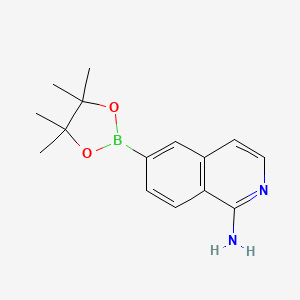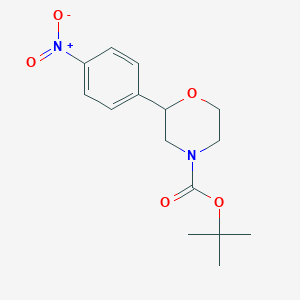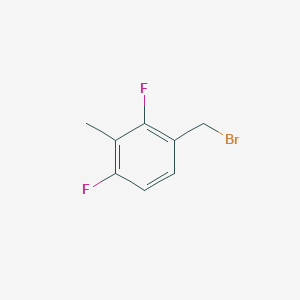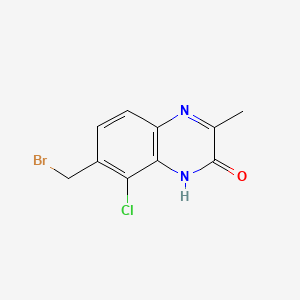
Methyl 5-amino-2-bromo-4-(methylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-amino-2-bromo-4-(methylamino)benzoate is an organic compound with a complex structure that includes both amino and bromo substituents on a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-bromo-4-(methylamino)benzoate typically involves multi-step organic reactions. One common method is the bromination of methyl 5-amino-4-(methylamino)benzoate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Methyl 5-amino-2-bromo-4-(methylamino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .
科学的研究の応用
Methyl 5-amino-2-bromo-4-(methylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 5-amino-2-bromo-4-(methylamino)benzoate involves its interaction with specific molecular targets. The amino and bromo groups can form hydrogen bonds and halogen bonds with target molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
類似化合物との比較
Similar Compounds
Methyl 2-amino-5-bromobenzoate: Similar structure but lacks the methylamino group.
Methyl 4-bromobenzoate: Contains a bromo group but lacks amino substituents.
2-Amino-5-methylbenzoic acid: Similar amino substitution but different functional groups.
Uniqueness
Methyl 5-amino-2-bromo-4-(methylamino)benzoate is unique due to the presence of both amino and bromo groups, along with a methylamino substituent.
特性
分子式 |
C9H11BrN2O2 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC名 |
methyl 5-amino-2-bromo-4-(methylamino)benzoate |
InChI |
InChI=1S/C9H11BrN2O2/c1-12-8-4-6(10)5(3-7(8)11)9(13)14-2/h3-4,12H,11H2,1-2H3 |
InChIキー |
APOFPJCYZYUOJX-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C(=C1)Br)C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13929142.png)
![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B13929143.png)






![1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-](/img/structure/B13929208.png)


![[2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B13929227.png)
